N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-4-6-14(7-5-11)22-10-16(21)20-18-19-15-9-12(2)8-13(3)17(15)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBCYXJQIOIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
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Formation of the Benzo[d]thiazole Ring: : The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3,5-dimethylbenzaldehyde under acidic conditions to form 5,7-dimethylbenzo[d]thiazole.
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Thioether Formation: : The next step involves the introduction of the p-tolylthio group. This can be achieved by reacting the benzo[d]thiazole derivative with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate.
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Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the thioether intermediate with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom of the thioether group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
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Reduction: : The compound can also be reduced, especially at the carbonyl group of the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the acetamide to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s ability to inhibit the growth of various microorganisms and cancer cell lines.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies. Preclinical studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In antimicrobial research, it may act by disrupting the cell membrane or inhibiting essential enzymes in microorganisms. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Derivatives
Substituent Effects on Benzothiazole Ring
- N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (): Contains nitro groups on both benzothiazole and thiadiazole rings. Exhibits antinociceptive activity in mice (100 mg/kg, i.p.) with prolonged response latency in tail-clip tests. Higher molecular weight (490.5 g/mol) compared to the target compound (403.5 g/mol), likely due to nitro substituents .
- Designed for antidepressant activity, contrasting with the target compound’s uncharacterized pharmacological profile .
Antimicrobial Thiazolidinone Derivatives ():
- 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)urea: Incorporates a urea-thiazolidinone hybrid structure. Demonstrated antimicrobial activity, suggesting the benzothiazole core’s versatility in drug design .
Acetamide Side Chain Modifications
Electron-Withdrawing vs. Electron-Donating Groups
- 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (): Bromine substituents (electron-withdrawing) yield MICs of 13–27 µmol/L against S. aureus, E. coli, and C. albicans. Comparatively, the target’s p-tolylthio group (electron-donating) may reduce antimicrobial potency but improve metabolic stability .
Thioether vs. Thiadiazole Linkages
- 2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide (): Thioether linkage similar to the target compound but paired with a quinoxaline moiety. Shows broad-spectrum antimicrobial activity, highlighting the importance of sulfur-based linkages .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Antimicrobial Activity: Electron-withdrawing groups (e.g., –Br, –NO₂) on aryl rings enhance antimicrobial potency, as seen in halogenated analogs (). The target’s p-tolylthio group may compromise activity against resistant strains like MRSA but improve pharmacokinetic profiles .
- Analgesic Potential: Nitro-substituted benzothiazoles () show antinociceptive effects, suggesting that the target compound’s dimethyl and thioether groups could be optimized for pain management .
- Synthetic Accessibility : The target compound can be synthesized via coupling reactions between 5,7-dimethylbenzo[d]thiazol-2-amine and p-tolylthioacetic acid derivatives, similar to methods in .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N2S2
- Molecular Weight : 300.43 g/mol
Antitumor Activity
Research has shown that benzothiazole derivatives exhibit significant antitumor properties. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines such as A431, A549, and H1299. The active compound demonstrated a notable reduction in cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the inhibition of key signaling pathways, including AKT and ERK, which are critical for cancer cell survival and proliferation .
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that certain derivatives acted as COX-2 inhibitors, demonstrating potential in treating inflammatory conditions. These compounds exhibited significant analgesic effects in animal models, suggesting their utility in pain management .
Neuroprotective Properties
In addition to their anticancer and anti-inflammatory activities, some benzothiazole derivatives have shown neuroprotective effects. A specific study reported that certain compounds within this class exhibited anticonvulsant activity with protective indices significantly higher than standard treatments like phenytoin and carbamazepine. This indicates a potential for treating neurological disorders .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Kamal et al. (2010) | Antitumor Activity | Identified several benzothiazole derivatives with potent anticancer effects against various cell lines. |
| Lee et al. (2011) | Anti-inflammatory Activity | Demonstrated the ability of certain benzothiazoles to inhibit COX-2, reducing inflammation and pain in vivo. |
| Choi et al. (2007) | Neuroprotection | Reported anticonvulsant properties of specific benzothiazole derivatives with minimal neurotoxicity. |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, crucial for tumor growth and survival.
- COX-2 Inhibition : As a COX-2 inhibitor, it reduces the production of inflammatory mediators.
- Neuroprotective Mechanisms : The compound may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Q & A
Basic: What synthetic strategies are effective for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide?
Answer:
The synthesis typically involves coupling a 2-chloroacetamide intermediate with a thiol-containing moiety. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide with p-toluenethiol in polar aprotic solvents (e.g., DMF or acetonitrile) using a base like triethylamine to facilitate thioether bond formation .
- Intermediate preparation : The 2-chloroacetamide precursor can be synthesized via acylation of 2-aminobenzothiazole derivatives with chloroacetyl chloride under anhydrous conditions .
- Characterization : Confirm structure using -NMR, -NMR, IR (amide C=O stretch ~1680 cm), and mass spectrometry. X-ray crystallography (e.g., for analogous compounds) resolves stereoelectronic properties .
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Computational analysis : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) to predict reactive sites. LogP values (~1.2–2.0) estimate lipophilicity for bioavailability .
Advanced: How do substituents on the benzo[d]thiazole ring modulate biological activity?
Answer:
Substituent effects are context-dependent:
- Methyl groups (5,7-dimethyl) : Enhance lipophilicity, improving membrane permeability. This is critical for antifungal activity (e.g., against C. albicans) but may reduce solubility .
- Electron-withdrawing groups (e.g., NO) : Reduce antifungal activity by destabilizing hydrogen bonding with target enzymes. However, in antibacterial assays, nitro groups enhance activity via polar interactions with bacterial proteins .
- Halogens (e.g., Cl, Br) : Increase antimicrobial potency by forming hydrophobic interactions or halogen bonds with target residues .
Advanced: How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Answer:
Contradictions arise from differences in:
- Target specificity : Nitro groups may hinder antifungal targets (e.g., C. albicans lanosterol demethylase) but enhance binding to bacterial enzymes (e.g., S. aureus dihydrofolate reductase) .
- Assay conditions : Varying pH or solvent polarity alters ionization states. Standardized protocols (e.g., CLSI guidelines) reduce variability .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses. For example, nitro derivatives may adopt unfavorable conformations in fungal targets but optimal orientations in bacterial proteins .
Advanced: What strategies optimize regioselectivity during functionalization of the benzo[d]thiazole core?
Answer:
- Directing groups : Use protecting groups (e.g., acetyl) to block undesired positions during electrophilic substitution .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively introduces aryl/heteroaryl groups at the 6-position of benzo[d]thiazole .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-position, while nonpolar solvents (e.g., toluene) promote electrophilic substitution at the 5/7-positions .
Advanced: How does the p-tolylthio moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity : The p-tolyl group increases LogP, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .
- Metabolic stability : The thioether bond resists esterase hydrolysis compared to oxygen analogs. However, cytochrome P450-mediated oxidation of the methyl group may generate reactive metabolites .
- Target engagement : Sulfur’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets (e.g., fungal CYP51) .
Advanced: What in silico tools are recommended for predicting biological activity and toxicity?
Answer:
- Docking : AutoDock or Glide predicts binding affinities to targets like C. albicans CYP51 or S. aureus FabI .
- ADMET prediction : SwissADME estimates bioavailability (e.g., Rule of Five compliance). ProTox-II predicts hepatotoxicity risks from metabolic pathways .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC values .
Advanced: How to address synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
- Yield optimization : Replace sodium azide (explosive risk) with safer reagents (e.g., trimethylsilyl azide) for azide introduction .
- Green chemistry : Microwave-assisted synthesis reduces reaction time (8 h → 30 min) and improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
